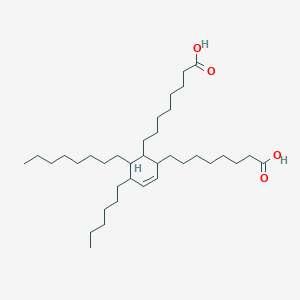![molecular formula C20H15Cl2NO3 B12589475 N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide CAS No. 648925-43-3](/img/structure/B12589475.png)
N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of benzyloxy and chlorophenyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-chlorobenzamide and 2-(benzyloxy)-5-chlorophenyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Benzyloxy)-5-chlorophenyl]-2-phenylacetamide
- N-[2-(Benzyloxy)-5-chlorophenyl]-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development.
Properties
CAS No. |
648925-43-3 |
|---|---|
Molecular Formula |
C20H15Cl2NO3 |
Molecular Weight |
388.2 g/mol |
IUPAC Name |
5-chloro-N-(5-chloro-2-phenylmethoxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C20H15Cl2NO3/c21-14-6-8-18(24)16(10-14)20(25)23-17-11-15(22)7-9-19(17)26-12-13-4-2-1-3-5-13/h1-11,24H,12H2,(H,23,25) |
InChI Key |
HQSZBJYKBJDSRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)
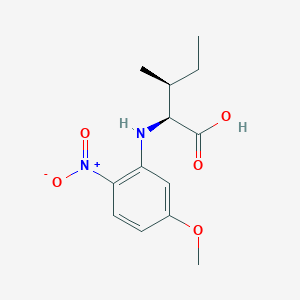
![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)
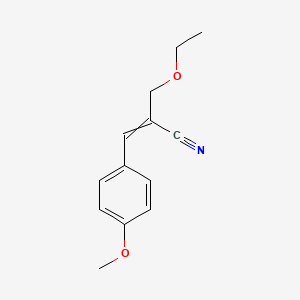
![Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12589433.png)

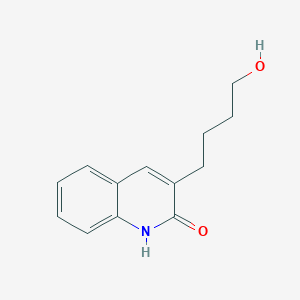
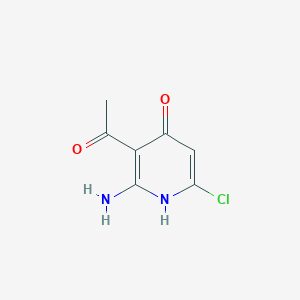
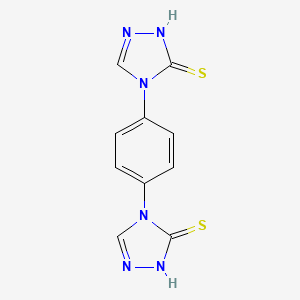

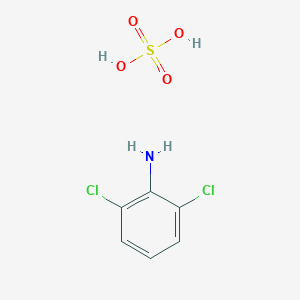
![N-(4-Chlorobutyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12589465.png)

